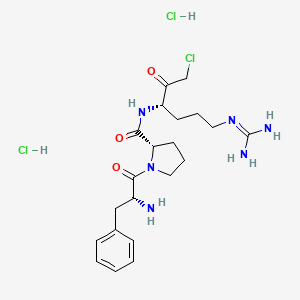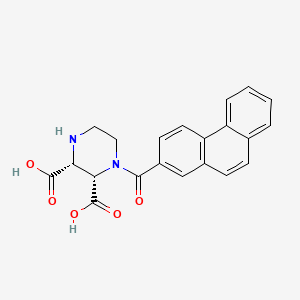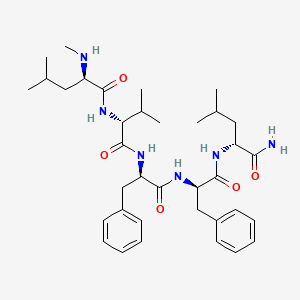
Pralatrexate, (S)-
Übersicht
Beschreibung
Pralatrexate, (S)-, sold under the brand name Folotyn, is a medication primarily used for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is a folate analog metabolic inhibitor that selectively targets cancer cells overexpressing the reduced folate carrier protein-1. Pralatrexate was approved for medical use in the United States in September 2009 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pralatrexate involves multiple steps. Initially, homoterephthalic acid dimethyl ester is alkylated with propargyl bromide using potassium hydride. This intermediate is then coupled with 2,4-diamino-6-bromomethylpteridine in the presence of potassium hydride. The resulting compound undergoes hydrolysis in a 2-methoxyethanol-water mixture with sodium hydroxide, followed by decarboxylation at high temperature in dimethyl sulfoxide. The final coupling with L-glutamic acid diethyl ester using t-butyl chloroformate and a base, followed by hydrolysis, yields Pralatrexate .
Industrial Production Methods
An improved industrial process for Pralatrexate involves the preparation of novel intermediates and a process for obtaining substantially pure Pralatrexate in high yield. This method is less hazardous and more efficient compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Pralatrexate undergoes various chemical reactions, including:
Oxidation: Pralatrexate can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Pralatrexate can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of Pralatrexate, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Pralatrexate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively in cancer research due to its ability to inhibit folate metabolism, thereby impeding the synthesis of amino acids and nucleic acids. Pralatrexate is also studied for its potential use in treating other types of lymphoma and solid malignancies such as non-small-cell lung cancer, breast cancer, and bladder cancer .
Wirkmechanismus
Pralatrexate exerts its effects by competitively inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the disruption of DNA synthesis and maintenance, as well as RNA and protein methylation. The compound selectively targets cancer cells that overexpress the reduced folate carrier protein-1, ensuring higher accumulation in malignant cells compared to normal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralatrexate is often compared with other folate analogs such as methotrexate and aminopterin. These compounds share similar mechanisms of action but differ in their affinity for the reduced folate carrier and their therapeutic efficacy .
Uniqueness
Pralatrexate is unique due to its higher affinity for the reduced folate carrier, leading to better accumulation in cancer cells. This results in a more effective therapeutic window compared to other antifolate analogs. Additionally, Pralatrexate has shown synergistic effects when combined with other chemotherapeutic agents, enhancing its efficacy in treating resistant lymphoid malignancies .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031325 | |
| Record name | Pralatrexate, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320211-69-5 | |
| Record name | Pralatrexate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralatrexate, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALATREXATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


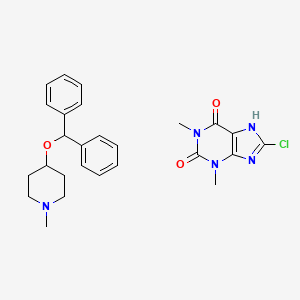


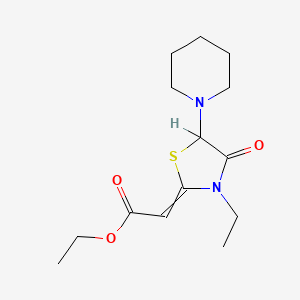

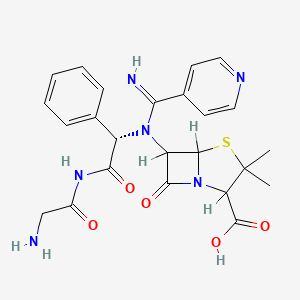
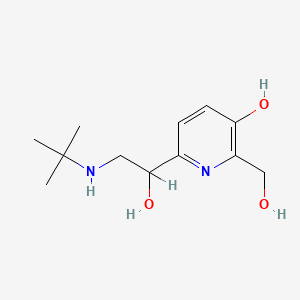
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
